Cas no 121806-76-6 (2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide)

Pentachlorophenylacetylchloride (PCPA), also known as 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide, is a chlorinated aromatic compound characterized by its high chemical stability due to the extensive chlorination of the phenyl ring and the chlorine acetyl group attached via an amide linkage. This structural feature contributes to its resistance to hydrolysis and metabolic degradation under various conditions. Its inherent stability makes it suitable for applications requiring chemical inertness or persistence. Furthermore, its specific reactivity profile allows for targeted synthesis and modification pathways in organic chemistry.
2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide structure
121806-76-6 structure
Product Name:2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
CAS No:121806-76-6
MF:C8H4Cl5NO
MW:307.388457298279
CID:236420
PubChem ID:2497516
Update Time:2025-06-16

2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
    • Acetamide,2-chloro-N-(2,3,5,6-tetrachlorophenyl)-
    • AC1M8ZAW
    • AC1Q3TIR
    • AG-D-47247
    • CTK4B2754
    • EN300-09383
    • Z56346813
    • 121806-76-6
    • AKOS022179610
    • DTXSID10368825
    • Acetamide, 2-chloro-N-(2,3,5,6-tetrachlorophenyl)-
    • Inchi: 1S/C8H4Cl5NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15)
    • InChI Key: JKLYTUFJGMKSTB-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(C=1NC(CCl)=O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 304.87382
  • Monoisotopic Mass: 304.873552
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.691
  • Boiling Point: 415.8°Cat760mmHg
  • Flash Point: 205.2°C
  • Refractive Index: 1.633
  • PSA: 29.1

2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide Pricemore >>

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Additional information on 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide

Introduction to 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide (CAS No: 121806-76-6)

2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide, identified by the CAS number 121806-76-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of chlorinated aromatic amides, which are widely studied for their potential biological activities and mechanistic roles in various chemical transformations. The structural features of this molecule, particularly the presence of multiple chlorine substituents on the aromatic ring and the acetamide functional group, make it a versatile intermediate in synthetic chemistry and a candidate for further functionalization.

The synthesis of 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide involves careful consideration of reaction conditions and reagent selection to ensure high yield and purity. The tetrachlorophenyl moiety contributes to the compound's lipophilicity and potential interactions with biological targets, while the chloro group on the acetamide side chain enhances its reactivity in nucleophilic substitution reactions. These properties have made it a valuable building block in the development of novel molecules targeting various therapeutic areas.

In recent years, there has been growing interest in exploring the pharmacological potential of chlorinated aromatic amides. Studies have demonstrated that such compounds can exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways, making them promising candidates for drug discovery. For instance, derivatives of 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide have been investigated for their ability to modulate cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis and inflammation.

One notable area of research involves the use of 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide as a precursor in the synthesis of more complex heterocyclic compounds. The chlorine atoms on the aromatic ring can be selectively replaced or modified through various reactions such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. This flexibility has enabled chemists to generate libraries of compounds with tailored biological activities for high-throughput screening.

The compound's stability under different conditions has also been a subject of investigation. Researchers have explored its behavior in both aqueous and organic solvents to optimize its use in synthetic protocols. Additionally, studies on its photophysical properties have revealed insights into its potential applications in photochemical reactions and as a photosensitizer in photodynamic therapy.

From an agrochemical perspective, 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide has shown promise as a precursor for developing novel pesticides. Its structural motifs are reminiscent of established agrochemicals that target insect and fungal pathogens. By modifying its core structure, scientists aim to create compounds with improved efficacy and environmental safety profiles.

The role of computational chemistry in understanding the reactivity and selectivity of 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide cannot be overstated. Advanced computational methods such as density functional theory (DFT) have been employed to predict reaction outcomes and optimize synthetic routes. These computational tools have also helped in identifying new applications for this compound by modeling its interactions with biological targets.

In conclusion,2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide (CAS No: 121806-76-6) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for this molecule,its importance is likely to grow,driving innovation across multiple scientific disciplines.

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